molecular formula C16H13ClN2O2S B2748742 4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 325987-42-6

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2748742
CAS No.: 325987-42-6
M. Wt: 332.8
InChI Key: HLZYJUUETLFMOD-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .

Preparation Methods

The synthesis of 4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzoic acid with 4-ethoxy-1,3-benzothiazol-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF) . The reaction is typically carried out under mild conditions to obtain the desired product in high yield.

Chemical Reactions Analysis

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis . The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZYJUUETLFMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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